6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Overview
Description
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a member of the carbazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydrocarbazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the reaction of carbazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position . The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as SirT1, which is involved in the regulation of protein deacetylation . By blocking this enzyme, the compound can modulate various cellular processes, including gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: An ester derivative of the compound.
Uniqueness
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group allows for unique interactions with biological targets and enables diverse chemical transformations.
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPTXJINBWABY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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